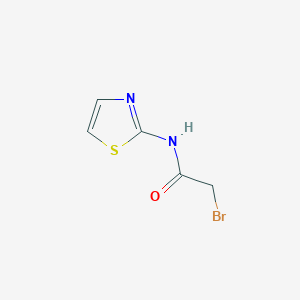

2-溴-N-(1,3-噻唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"2-Bromo-N-(1,3-thiazol-2-yl)acetamide" is a chemical compound that serves as an electrophile in the synthesis of various bi-heterocyclic compounds. These compounds are explored for their potential as therapeutic agents due to their enzyme inhibition capabilities and cytotoxic behavior, demonstrating the compound's relevance in medicinal chemistry and pharmacology (Abbasi et al., 2018).

Synthesis Analysis

The synthesis involves the reaction of 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide in an aqueous medium to produce "2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide," which is then coupled with various 1,3,4-oxadiazoles to obtain targeted bi-heterocyclic compounds. The process highlights the compound's utility in constructing complex molecular architectures, crucial for developing new therapeutic agents (Abbasi et al., 2018).

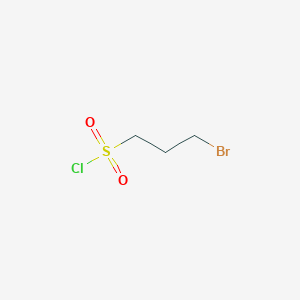

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as IR, EI-MS, 1H NMR, and 13C NMR, providing insights into the compound's framework and the nature of its interactions with other molecules. These analyses are vital for understanding the compound's reactivity and potential binding mechanisms with biological targets (Boechat et al., 2011).

Chemical Reactions and Properties

"2-Bromo-N-(1,3-thiazol-2-yl)acetamide" participates in numerous chemical reactions to form bi-heterocyclic compounds with significant therapeutic potential. Its reactivity with different electrophiles and nucleophiles under various conditions showcases its versatility in synthetic chemistry. The compound's role in forming bi-heterocycles with enzyme inhibition activity against targets like acetylcholinesterase and α-glucosidase underscores its chemical and biological significance (Ramzan et al., 2018).

Physical Properties Analysis

While specific studies on the physical properties of "2-Bromo-N-(1,3-thiazol-2-yl)acetamide" itself were not directly found, research on related compounds provides insights into properties such as crystallinity, solubility, and thermal stability. These aspects are crucial for understanding the compound's behavior under different experimental conditions and its suitability for various applications (Saravanan et al., 2016).

Chemical Properties Analysis

The chemical properties of "2-Bromo-N-(1,3-thiazol-2-yl)acetamide" and its derivatives, including reactivity, electrophilic nature, and potential interactions with biological molecules, are fundamental to their application in drug design and synthesis. Studies highlight its role in synthesizing compounds with varied biological activities, emphasizing its chemical versatility and potential as a building block for pharmacologically active molecules (Fahim & Ismael, 2019).

科学研究应用

药物开发

噻唑是“2-溴-N-(1,3-噻唑-2-基)乙酰胺”的核心结构,在许多具有医药价值的分子中是一个重要的平台 . 它存在于各种临床使用的抗癌药物中 . 噻唑衍生物因其生物活性而受到重视,包括抗菌、抗逆转录病毒、抗真菌、抗癌、抗糖尿病、抗炎、抗阿尔茨海默病、抗高血压、抗氧化和保肝活性 .

工业应用

噻唑及其衍生物在农业化学品、工业和感光剂等不同工业领域具有广泛的应用 .

天然产物

含有噻唑部分的化合物在各种天然产物中是一个突出的结构特征,例如维生素B和青霉素 .

光敏剂

噻唑已被用于光敏剂领域 . 它们可以吸收光并将能量传递给其他分子,使它们在各种光基技术中发挥作用。

橡胶硫化

噻唑已被用于橡胶硫化 ,这是一种提高橡胶弹性和强度的过程。

液晶

噻唑已被用于液晶的开发 ,它具有介于传统液体和固体晶体之间的性质。

传感器

噻唑已被用于传感器的开发 ,这些设备可以检测或测量物理特性并记录、指示或以其他方式对其做出反应。

防晒霜

噻唑已被用于防晒霜的开发 ,它可以保护皮肤免受太阳有害的紫外线(UV)照射。

作用机制

Target of Action

Thiazole derivatives, which include this compound, have been known to interact with various biological targets such as dna and topoisomerase ii .

Mode of Action

Thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

It is known that thiazole derivatives can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Result of Action

Thiazole derivatives have been reported to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .

未来方向

The future directions for the study of 2-Bromo-N-(1,3-thiazol-2-yl)acetamide and related compounds could involve further exploration of their synthesis, biological activities, and potential applications in medicine. Given the wide range of biological activities exhibited by thiazole derivatives, these compounds are of significant interest in the field of medicinal chemistry .

属性

IUPAC Name |

2-bromo-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c6-3-4(9)8-5-7-1-2-10-5/h1-2H,3H2,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACUYXPCLUSFMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307944 |

Source

|

| Record name | 2-Bromo-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73326-20-2 |

Source

|

| Record name | 73326-20-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)

![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)